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molecular formula Na2SeO3<br>NaSeO3<br>Na2O3Se B155147 Sodium selenite CAS No. 10102-18-8

Sodium selenite

Cat. No. B155147
M. Wt: 172.95 g/mol
InChI Key: BVTBRVFYZUCAKH-UHFFFAOYSA-L
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Patent
US05340802

Procedure details

Culture conditions were as described (D. G. Yoder, T. W. Moody, Peptides, 1987, 8:103, except that the medium was modified to RPMI 1640 with 2.5% fetal bovine serum (heat inactivated), 5 mg/l sodium selenite, 5 mg/l human transferrin, 5 mg/l insulin, penicillin (100 U/l) and streptomycin (100 mg/l). To measure intracellular Ca++, cells were incubated with 1 μM indo-1/AM for 60 minutes at 37° C. The cells were then centrifuged at 750×g for 5 minutes and resuspended in 40 mL Buffer F (Dulbecco's phosphate buffered saline containing 0.1% glucose, pH 7.4). The cells were counted then twice washed by centrifugation. The final pellet was resuspended (approximately 1×106 cells/mL) in Buffer F. The cells were thermally equilibrated in a thermostated cuvette (37° C.) for 2 minutes prior to base-line fluorescence measurement. Fluorescence measurements were made with an SLM 8000C spectrofluorimeter equipped with magnetic microstirrer and polarizing filters. Measurements with indo-1-loaded cells were obtained at excitation wavelength of 350 nM and emission wavelength of 480 and 405 nM and the time interval for the measurements was 0.5 seconds. The test compounds were assayed at a single concentration (10-5M) and compared to the response elicited by CCK-8 at 10-6M to determine the % maximal response. Calibrations of [Ca++ ]i were done as described (G. Grynkiewicz, M. Poenie, R. Y. Tsien, J. Biol. Chem., 1985, 260: 3440: [Ca++ ]i =Kd[(R-Rmin)/(Rmax -R)](F480min /F480max) where Rmin and Rmax were the ratios (480/405) obtained in the presence of excess EGTA (10 mM) and digitonin (50 mM), respectively. F480min was the fluorescence value of the calcium-free dye at 480 nm, and F480max was the fluorescence value of the calcium-bound dye at 480 nm. Kd is assumed to be 240 nM, and R is the ratio in the presence and the absence of CCK. Basal calcium levels were 147±3 nM (N=3) and the maximal levels of calcium stimulated with 100 nM CCK-8 were 357±30 nM (N=3). The results of these assays are shown in Table 2.
[Compound]
Name
Peptides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
streptomycin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
indo-1/AM
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
phosphate buffered saline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Se]([O-])([O-])=O.[Na+].[Na+].CC1(C)S[C@@H]2[C@H](NC(CC3C=CC=CC=3)=O)C(=O)N2[C@H]1C([O-])=O.[K+].C[C@@H]1O[C@@H](O[C@H]2[C@H](O)[C@@H](O)[C@H](NC(N)=N)[C@@H](O)[C@@H]2NC(N)=N)[C@H](O[C@@H]2O[C@@H](CO)[C@H](O)[C@@H](O)[C@@H]2NC)[C@@]1(O)C=O.[CH3:71][C:72]1[CH:77]=[CH:76][C:75]([N:78]([CH2:83][C:84]([OH:86])=[O:85])[CH2:79][C:80]([OH:82])=[O:81])=[C:74]([O:87][CH2:88][CH2:89][O:90][C:91]2[CH:96]=[C:95]([C:97]3[NH:101][C:100]4[CH:102]=[C:103]([C:106]([O:108]COC(C)=O)=[O:107])[CH:104]=[CH:105][C:99]=4[CH:98]=3)[CH:94]=[CH:93][C:92]=2[N:114]([CH2:119][C:120]([OH:122])=[O:121])[CH2:115][C:116]([OH:118])=[O:117])[CH:73]=1.OP([O-])(O)=O.OP([O-])([O-])=O.[Na+].[Na+].[Na+].[Cl-].[Cl-].[K+].[K+]>>[CH3:71][C:72]1[CH:77]=[CH:76][C:75]([N:78]([CH2:83][C:84]([OH:86])=[O:85])[CH2:79][C:80]([OH:82])=[O:81])=[C:74]([O:87][CH2:88][CH2:89][O:90][C:91]2[CH:96]=[C:95]([C:97]3[NH:101][C:100]4[CH:102]=[C:103]([C:106]([OH:108])=[O:107])[CH:104]=[CH:105][C:99]=4[CH:98]=3)[CH:94]=[CH:93][C:92]=2[N:114]([CH2:119][C:120]([OH:122])=[O:121])[CH2:115][C:116]([OH:118])=[O:117])[CH:73]=1 |f:0.1.2,3.4,7.8.9.10.11.12.13.14.15|

Inputs

Step One
Name
Peptides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Se](=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC=3C=CC=CC3)C(=O)[O-])C.[K+]
Name
streptomycin
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)NC(=N)N)O)NC(=N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O
Step Two
Name
indo-1/AM
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=CC4=C(N3)C=C(C=C4)C(=O)OCOC(=O)C)N(CC(=O)O)CC(=O)O
Step Three
Name
phosphate buffered saline
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(O)[O-].OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Cl-].[Cl-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The cells were counted then twice washed by centrifugation
WAIT
Type
WAIT
Details
The cells were thermally equilibrated in a thermostated cuvette (37° C.) for 2 minutes
Duration
2 min
CUSTOM
Type
CUSTOM
Details
equipped with magnetic microstirrer

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=CC4=C(N3)C=C(C=C4)C(=O)O)N(CC(=O)O)CC(=O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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